molecular formula C13H12ClN3O2S B2859669 N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905665-51-2

N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2859669
CAS RN: 905665-51-2
M. Wt: 309.77
InChI Key: KTARLTNFNBFNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus Kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects.

Scientific Research Applications

Vibrational Spectroscopic Signatures and Hyperconjugation Effects

A study by Jenepha Mary, Pradhan, and James (2022) characterized the antiviral molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, obtaining vibrational signatures through Raman and Fourier transform infrared spectroscopy. The research highlighted the compound's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers using density functional theory. The study provided insights into the stereo-electronic interactions, stability, and intermolecular contacts within the crystal structure, emphasizing the molecule's non-planar structure and the effects of substituting electronegative chlorine atoms (Jenepha Mary et al., 2022).

Crystal Structure and Molecular Conformation

Subasri et al. (2016, 2017) examined the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, including N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide. These compounds exhibit a folded conformation, highlighting intramolecular hydrogen bonding stabilizing this conformation. The studies provided crucial insights into the molecular arrangement and interactions that may influence the biological activities of these compounds (Subasri et al., 2016); (Subasri et al., 2017).

Pharmacological Evaluation and Molecular Docking

Siddiqui et al. (2014) focused on synthesizing and evaluating N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides for antibacterial potential and enzyme inhibition. The study highlighted the significant antibacterial activity of specific derivatives, supporting their potential as therapeutic agents. Molecular docking studies were conducted to understand the interactions with biological targets, offering insights into the compounds' mode of action (Siddiqui et al., 2014).

Quantum Mechanical Studies and Ligand-Protein Interactions

Another research by Mary et al. (2020) explored the spectroscopic and electronic properties of bioactive benzothiazolinone acetamide analogs, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide. The study assessed these compounds for potential use in dye-sensitized solar cells, non-linear optical (NLO) activity, and molecular docking with Cyclooxygenase 1 (COX1). These findings suggest a broader application of the compounds beyond pharmacological activities, indicating their versatility in various scientific research areas (Mary et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-8-5-12(17-13(19)15-8)20-7-11(18)16-10-4-2-3-9(14)6-10/h2-6H,7H2,1H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTARLTNFNBFNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

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